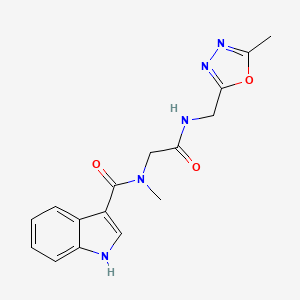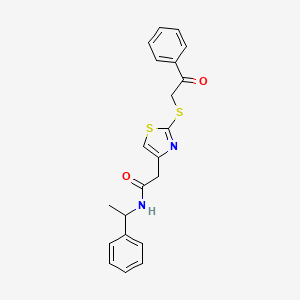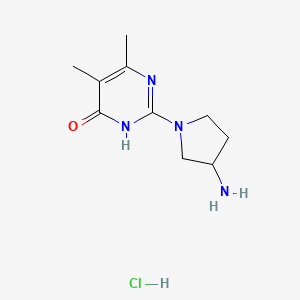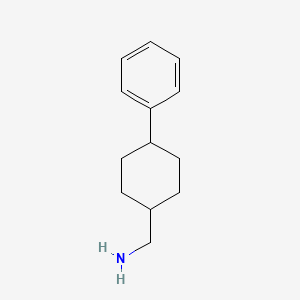
(Z)-N'-(4-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N'-(4-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C18H15ClN4O2 and its molecular weight is 354.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
- A novel crystal of a related compound, (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide, was synthesized and characterized using spectroscopic techniques. The anti-diabetic potential of this compound was evaluated against α-glucosidase and α-amylase enzymes, demonstrating significant inhibitory activity. Molecular docking studies highlighted its potential as a more potent α-glucosidase inhibitor compared to Acarbose (Karrouchi et al., 2021).
- Another study investigated the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel in an acidic solution. These compounds demonstrated high inhibition efficiency and were studied using electrochemical and computational approaches (Paul, Yadav, & Obot, 2020).
Biological Evaluations and Molecular Docking
- Synthesis, structural, molecular docking, and spectroscopic studies of (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide were conducted, suggesting the compound's potential as an anti-diabetic agent. This was supported by molecular docking studies indicating its efficacy (Karrouchi et al., 2021).
- A fluorescent sensor based on a pyrazole derivative was developed for the detection of Zn2+ and Mg2+ in human gastric adenocarcinoma cells. This sensor showed excellent selectivity and sensitivity, highlighting the compound's application in biological imaging (Dhara et al., 2016).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-N'-(4-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves the condensation of 4-chlorobenzaldehyde with 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide in the presence of a base to form the Schiff base, which is then reduced to the desired compound using a reducing agent.", "Starting Materials": [ "4-chlorobenzaldehyde", "3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide", "Base", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzaldehyde and 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide in a suitable solvent.", "Step 2: Add a base such as sodium hydroxide or potassium hydroxide to the reaction mixture and stir for several hours at room temperature to form the Schiff base.", "Step 3: Reduce the Schiff base using a reducing agent such as sodium borohydride or lithium aluminum hydride to obtain the desired compound.", "Step 4: Purify the product by recrystallization or column chromatography." ] } | |
CAS番号 |
305355-75-3 |
分子式 |
C18H15ClN4O2 |
分子量 |
354.79 |
IUPAC名 |
N-[(Z)-(4-chlorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15ClN4O2/c1-25-15-8-4-13(5-9-15)16-10-17(22-21-16)18(24)23-20-11-12-2-6-14(19)7-3-12/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11- |
InChIキー |
LPAJKNBBZRICPD-JAIQZWGSSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-tert-butylphenyl)(methyl)amino]-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2429067.png)
![3-(2-Fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2429070.png)

![(Z)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2429073.png)


![2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B2429080.png)

![2-[(3-Methylbutan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B2429083.png)
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2429084.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptylthiophene-2-carboxamide](/img/structure/B2429085.png)
![N'-(4-methylphenyl)sulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenecarboximidamide](/img/structure/B2429086.png)

![3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2429088.png)
